molecular formula C19H14N4O3 B11769906 2-Amino-4-(2-methoxyphenyl)-6-(4-nitrophenyl)nicotinonitrile

2-Amino-4-(2-methoxyphenyl)-6-(4-nitrophenyl)nicotinonitrile

Cat. No.: B11769906
M. Wt: 346.3 g/mol
InChI Key: MAPMYRUVDVHFIU-UHFFFAOYSA-N
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Description

2-Amino-4-(2-methoxyphenyl)-6-(4-nitrophenyl)nicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of amino, methoxy, and nitrophenyl groups attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2-methoxyphenyl)-6-(4-nitrophenyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with 4-nitrobenzaldehyde in the presence of an appropriate catalyst, followed by cyclization and nitrile formation. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2-methoxyphenyl)-6-(4-nitrophenyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted nicotinonitriles depending on the nucleophile used.

Scientific Research Applications

2-Amino-4-(2-methoxyphenyl)-6-(4-nitrophenyl)nicotinonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-methoxyphenyl)-6-(4-nitrophenyl)nicotinonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of functional groups like amino and nitro groups allows it to participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(2-methoxyphenyl)-6-phenylpyridine-3-carbonitrile
  • 2-Amino-4-(2-methoxyphenyl)-6-(4-chlorophenyl)nicotinonitrile
  • 2-Amino-4-(2-methoxyphenyl)-6-(4-methylphenyl)nicotinonitrile

Uniqueness

2-Amino-4-(2-methoxyphenyl)-6-(4-nitrophenyl)nicotinonitrile is unique due to the presence of both methoxy and nitrophenyl groups, which impart distinct electronic and steric properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H14N4O3

Molecular Weight

346.3 g/mol

IUPAC Name

2-amino-4-(2-methoxyphenyl)-6-(4-nitrophenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C19H14N4O3/c1-26-18-5-3-2-4-14(18)15-10-17(22-19(21)16(15)11-20)12-6-8-13(9-7-12)23(24)25/h2-10H,1H3,(H2,21,22)

InChI Key

MAPMYRUVDVHFIU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NC(=C2C#N)N)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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